Cas no 1823853-08-2 (Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro-)

Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro-, is a halogenated aromatic compound featuring a bromo and fluoro substituent on the benzene ring, along with an ethyl group at the α-position of the acetic acid side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromo and fluoro groups enhances its utility in cross-coupling reactions, while the α-ethyl substitution influences steric and electronic properties, enabling selective functionalization. Its stability under standard conditions and compatibility with diverse reaction conditions make it a versatile building block for fine chemical applications.
Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro- structure
1823853-08-2 structure
商品名:Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro-
CAS番号:1823853-08-2
MF:C10H10BrFO2
メガワット:261.087605953217
CID:6507845
PubChem ID:67480198

Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro- 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro-
    • インチ: 1S/C10H10BrFO2/c1-2-7(10(13)14)8-4-3-6(11)5-9(8)12/h3-5,7H,2H2,1H3,(H,13,14)
    • InChIKey: HHNTXUPYULGTRA-UHFFFAOYSA-N
    • ほほえんだ: C1(C(CC)C(O)=O)=CC=C(Br)C=C1F

じっけんとくせい

  • 密度みつど: 1.526±0.06 g/cm3(Predicted)
  • ふってん: 333.0±27.0 °C(Predicted)
  • 酸性度係数(pKa): 3.94±0.10(Predicted)

Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1913516-0.1g
2-(4-bromo-2-fluorophenyl)butanoic acid
1823853-08-2
0.1g
$615.0 2023-09-17
Enamine
EN300-1913516-0.5g
2-(4-bromo-2-fluorophenyl)butanoic acid
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0.5g
$671.0 2023-09-17
Enamine
EN300-1913516-2.5g
2-(4-bromo-2-fluorophenyl)butanoic acid
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2.5g
$1370.0 2023-09-17
Enamine
EN300-1913516-1g
2-(4-bromo-2-fluorophenyl)butanoic acid
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1g
$699.0 2023-09-17
Enamine
EN300-1913516-5g
2-(4-bromo-2-fluorophenyl)butanoic acid
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5g
$2028.0 2023-09-17
Enamine
EN300-1913516-0.25g
2-(4-bromo-2-fluorophenyl)butanoic acid
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0.25g
$642.0 2023-09-17
Enamine
EN300-1913516-0.05g
2-(4-bromo-2-fluorophenyl)butanoic acid
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0.05g
$587.0 2023-09-17
Enamine
EN300-1913516-5.0g
2-(4-bromo-2-fluorophenyl)butanoic acid
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5g
$3105.0 2023-05-31
Enamine
EN300-1913516-10g
2-(4-bromo-2-fluorophenyl)butanoic acid
1823853-08-2
10g
$3007.0 2023-09-17
Enamine
EN300-1913516-1.0g
2-(4-bromo-2-fluorophenyl)butanoic acid
1823853-08-2
1g
$1070.0 2023-05-31

Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro- 関連文献

Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro-に関する追加情報

Recent Advances in the Study of Benzeneacetic Acid, 4-bromo-α-ethyl-2-fluoro- (CAS: 1823853-08-2)

Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro- (CAS: 1823853-08-2) is a fluorinated aromatic compound that has garnered significant attention in recent pharmaceutical and chemical research due to its potential applications in drug development and medicinal chemistry. This compound, characterized by its unique bromo and fluoro substituents, has been explored for its bioactive properties, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have focused on its synthesis, structural characterization, and pharmacological evaluation, shedding light on its mechanism of action and therapeutic potential.

One of the key areas of research involving Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro- is its role as a precursor or intermediate in the synthesis of more complex bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs), where its fluorinated structure contributed to enhanced metabolic stability and selectivity for cyclooxygenase-2 (COX-2) inhibition. The study highlighted the compound's ability to reduce inflammatory markers in preclinical models with minimal gastrointestinal side effects, a common limitation of traditional NSAIDs.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's potential as a modulator of gamma-aminobutyric acid (GABA) receptors. The research team synthesized a series of derivatives based on the core structure of Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro-, and evaluated their binding affinities to GABAA receptor subtypes. The results indicated that certain derivatives exhibited promising anxiolytic and anticonvulsant activities in animal models, suggesting potential applications in neurological disorders.

In addition to its pharmacological applications, recent studies have also explored the compound's chemical properties and reactivity. A 2023 article in Organic & Biomolecular Chemistry detailed a novel synthetic route for Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro-, utilizing palladium-catalyzed cross-coupling reactions to achieve higher yields and purity. The study emphasized the importance of optimizing reaction conditions to minimize byproduct formation, which is critical for scaling up production in industrial settings.

Despite these promising findings, challenges remain in the development and application of Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro-. For instance, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), requires further investigation to ensure its suitability as a drug candidate. Additionally, the environmental impact of its synthesis and disposal must be considered, given the presence of halogenated components. Future research directions may include the design of greener synthetic pathways and the exploration of its interactions with other biological targets.

In conclusion, Benzeneacetic acid, 4-bromo-α-ethyl-2-fluoro- (CAS: 1823853-08-2) represents a versatile and promising compound in the field of medicinal chemistry. Its unique structural features and bioactive properties make it a valuable subject for ongoing research, with potential applications ranging from anti-inflammatory therapies to neurological treatments. As synthetic methodologies and pharmacological evaluations continue to advance, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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